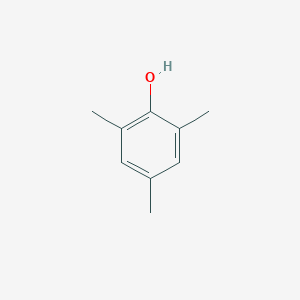

2-(2,2,2-三氟乙氧基)苯酚

概述

描述

Synthesis Analysis

The synthesis of compounds related to 2-(2,2,2-Trifluoroethoxy)phenol involves various strategies. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling 3′,5′-bis(trifluoromethyl)-2,2,2-trifluoroacetophenone with 4-nitrophenyl phenyl ether under trifluoromethanesulfonic acid catalysis, followed by reduction with reductive iron and hydrochloric acid . Another approach for synthesizing aryl trifluoromethyl ethers from phenols involves the conversion of phenols to the corresponding aryl and heteroaryl xanthates, followed by conversion to trifluoromethyl ethers under mild conditions . Additionally, a method for synthesizing 2,6-bis(trifluoroacetyl)phenols from cyclohexanones through a dibromination-double dehydrobromination sequence has been developed .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied. For example, the molecular geometry of 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile was confirmed by X-ray single-crystal determination and compared using Hartree-Fock and density functional theory . The molecular structure of 2-trifluoromethylphenol was determined by gas-phase electron diffraction, revealing weak intramolecular bifurcated hydrogen bonding .

Chemical Reactions Analysis

The chemical reactivity of these compounds varies. Mild hydrolysis of 2-trifluoromethylphenol at neutral pH leads to the liberation of fluorine anions to form salicylic acid, a process driven by the hydration of the fluorine anions . Benzylic C-H trifluoromethylation of phenol derivatives has been achieved using copper/Togni reagent, demonstrating the practical utility of these reactions . Palladium-catalyzed cross-coupling of phenol triflates with organostannanes provides an efficient route to substituted resorcinol dimethyl ethers .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The fluorinated polyimides derived from the synthesized diamine exhibit good solubility in polar organic solvents, excellent thermal stability, and outstanding mechanical properties . The kinetics and mechanism of hydrolysis of 2-trifluoromethylphenol indicate that the rate of hydrolysis is favored at higher pH and is not influenced by oxygen, sunlight, or trace elements found in natural water . The crystal structure of 2-(2,3,4-trimethoxy-6-methylbenzylideneamino)phenol is stabilized by various hydrogen bonds and π-π stacking interactions .

科学研究应用

Preparation of Phenyl Acetate Compounds

- Scientific Field: Organic Chemistry

- Application Summary: “2-(2,2,2-Trifluoroethoxy)phenol” is used as a reactant for the preparation of phenyl acetate compounds, which have a short sedative and hypnotic effect .

- Results or Outcomes: The outcomes of this application are phenyl acetate compounds with sedative and hypnotic effects .

Synthesis of Antiplasmodial Compounds

- Scientific Field: Medicinal Chemistry

- Application Summary: A new class of compounds comprising two series of chalcones with 2,2,2-trifluoroethoxy group were synthesized and screened for in vitro antiplasmodial activity against Plasmodium falciparum .

- Methods of Application: The compounds were synthesized and then screened for antiplasmodial activity using the [3H] hypoxanthine incorporation inhibition assay .

- Results or Outcomes: Of the 34 compounds synthesized, chalcones 3a and 3f exhibited significant inhibitory effects, with IC50 values of 3.0 μg/mL and 2.2 μg/mL, respectively .

Anti-cancer and Anti-diabetic Properties

- Scientific Field: Pharmacology

- Application Summary: The anti-cancer and anti-diabetic properties of 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles were evaluated .

- Results or Outcomes: The outcomes of this application were not detailed in the source .

Solvent for Nylon

- Scientific Field: Industrial Chemistry

- Application Summary: 2,2,2-Trifluoroethanol, which is structurally similar to “2-(2,2,2-Trifluoroethoxy)phenol”, is used as a solvent for nylon .

- Results or Outcomes: The outcomes of this application were not detailed in the source .

Precursor for Inhaled Anaesthetic Isoflurane

- Scientific Field: Pharmaceutical Chemistry

- Application Summary: 2,2,2-Trifluoroethanol is a key precursor for the inhaled anaesthetic isoflurane, which is listed on the World Health Organization’s List of Essential Medicines .

- Results or Outcomes: The outcomes of this application were not detailed in the source .

Pharmaceutical Reference Standards

安全和危害

2-(2,2,2-Trifluoroethoxy)phenol is associated with several hazard statements including H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .

属性

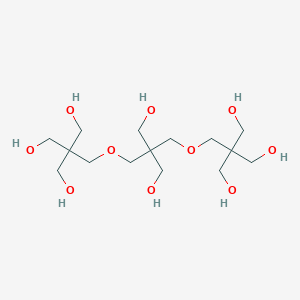

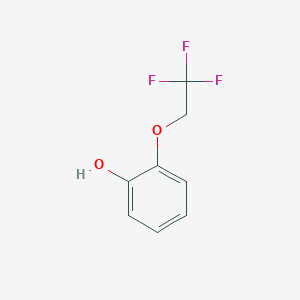

IUPAC Name |

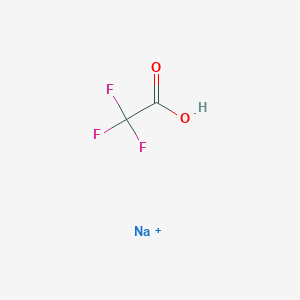

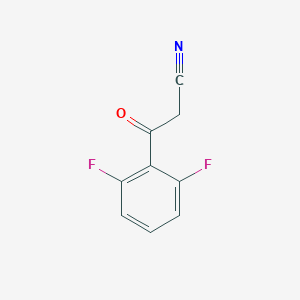

2-(2,2,2-trifluoroethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O2/c9-8(10,11)5-13-7-4-2-1-3-6(7)12/h1-4,12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDWGLBLCECKXRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00517688 | |

| Record name | 2-(2,2,2-Trifluoroethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00517688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,2,2-Trifluoroethoxy)phenol | |

CAS RN |

160968-99-0 | |

| Record name | 2-(2,2,2-Trifluoroethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00517688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。